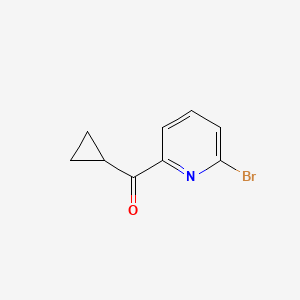![molecular formula C12H17NO2 B1394100 N-[2-(2,3-dimethylphenoxy)ethyl]acetamide CAS No. 1206077-84-0](/img/structure/B1394100.png)
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Anticonvulsant Activity : N-[2-(2,6-dimethylphenoxy)ethyl]acetamide derivatives have shown promising anticonvulsant activity. A particular compound exhibited effective protection in mice against electrically induced seizures and enhanced the seizure threshold by inhibiting voltage-gated sodium currents and potentiating the GABA effect (Pękala et al., 2011).
Synthetic Methodology Improvement : An efficient synthesis process for N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a related compound, has been developed. This improved method, which includes steps like reduction, acetylation, and ethylation, is simpler, safer, and more suitable for scale-up production (Gong Fenga, 2007).
Potential Pesticides : N-derivatives of related compounds have been characterized as potential pesticides. These include various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which were studied using X-ray powder diffraction (Olszewska et al., 2011).
Biological and Chemical Analysis
Anticancer Drug Synthesis : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. This compound crystallizes in the orthorhombic crystal system (Sharma et al., 2018).
Enantioseparation of Anticonvulsant Drugs : A method was developed for determining the enantiomeric purity of 2,6-dimethylphenoxyacetyl derivatives, known for their anticonvulsant activity. This involves a chiral stationary phase and mass spectrometric analysis (Walczak et al., 2014).
Antibacterial and Enzyme Inhibition Studies : N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides were synthesized and shown to possess antibacterial and anti-enzymatic activities, highlighting the potential for medicinal applications (Aziz‐ur‐Rehman et al., 2014).
Miscellaneous Applications
Spectral Analysis and Pharmacology : Synthesized N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were studied for their antibiotic effects and lipoxygenase activity, showing significant potential in these areas (Rasool et al., 2016).
Herbicide Efficacy : The influence of acetamide herbicides on the efficacy of CGA-43089 in grain sorghum was studied, revealing interactions between these compounds that could influence agricultural practices (Simkins et al., 1980).
Metabolism in Human and Rat Liver : Comparative metabolism of chloroacetamide herbicides and certain metabolites in human and rat liver microsomes was studied, providing insights into the biotransformation of these compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-12(10(9)2)15-8-7-13-11(3)14/h4-6H,7-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNFMULEDPIXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)







![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)

